molecular formula C7H9Br2F2NO3S B038422 L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)- CAS No. 119018-03-0

L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-

Cat. No. B038422
CAS RN: 119018-03-0
M. Wt: 385.02 g/mol
InChI Key: XVSSOUNHNGSSKQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-, commonly known as AD4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AD4 is a derivative of L-cysteine, which is an amino acid that plays an important role in the human body. AD4 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of AD4 is complex and not fully understood. AD4 is thought to interact with specific amino acid residues in proteins, causing changes in protein structure and function. AD4 has also been shown to have antioxidant properties, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects:
AD4 has a range of biochemical and physiological effects. One of the main effects of AD4 is its ability to bind to proteins and modulate their function. AD4 has also been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, AD4 has been shown to have anti-inflammatory effects, which may make it a useful tool for studying inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of AD4 for lab experiments is its specificity. AD4 can bind to specific amino acid residues in proteins, allowing researchers to study the effects of these interactions on protein function. Additionally, AD4 is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, there are also limitations to the use of AD4 in lab experiments. AD4 is a complex compound that requires specialized knowledge and equipment to produce and use. Additionally, AD4 may have off-target effects on proteins, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on AD4. One area of interest is the development of new synthetic methods for producing AD4. Additionally, researchers may continue to explore the biochemical and physiological effects of AD4, particularly in the context of protein structure and function. Finally, AD4 may have potential applications in the development of new drugs for a variety of diseases, although further research is needed to explore this possibility.
In conclusion, AD4 is a synthetic compound that has been extensively studied for its potential applications in scientific research. AD4 has a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. While there are limitations to the use of AD4 in lab experiments, its specificity and synthetic nature make it a promising tool for studying protein structure and function. Further research is needed to fully understand the mechanisms of action of AD4 and to explore its potential applications in drug development.

Synthesis Methods

AD4 is synthesized through a multi-step process that involves the reaction of L-cysteine with bromine and fluorine compounds. The resulting compound is then acetylated to form AD4. The synthesis of AD4 is a complex process that requires specialized knowledge and equipment, making it difficult for non-experts to produce.

Scientific Research Applications

AD4 has been used in a variety of scientific research applications. One of the main uses of AD4 is as a tool for studying protein structure and function. AD4 can bind to specific amino acid residues in proteins, allowing researchers to study the effects of these interactions on protein function.

properties

CAS RN

119018-03-0

Product Name

L-Cysteine, N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-

Molecular Formula

C7H9Br2F2NO3S

Molecular Weight

385.02 g/mol

IUPAC Name

(2R)-2-acetamido-3-(1,1-dibromo-2,2-difluoroethyl)sulfanylpropanoic acid

InChI

InChI=1S/C7H9Br2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(8,9)6(10)11/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1

InChI Key

XVSSOUNHNGSSKQ-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(C(F)F)(Br)Br)C(=O)O

SMILES

CC(=O)NC(CSC(C(F)F)(Br)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C(F)F)(Br)Br)C(=O)O

synonyms

DBDFE-NAC
N-acetyl-S-(1,1-dibromo-2,2-difluoroethyl)-1-cysteine

Origin of Product

United States

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